2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13459555
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3O |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H21N3O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
| Standard InChI Key | ZPWYMGSPVKIPII-JTQLQIEISA-N |
| Isomeric SMILES | CN([C@H]1CCCN(C1)C(=O)CN)C2CC2 |
| SMILES | CN(C1CC1)C2CCCN(C2)C(=O)CN |
| Canonical SMILES | CN(C1CC1)C2CCCN(C2)C(=O)CN |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₁H₂₁N₃O and a molecular weight of 211.30 g/mol . Its IUPAC name, 2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone, reflects its stereochemistry at the piperidine ring’s third carbon (S-configuration) and the cyclopropylmethylamine substituent . The chiral center is critical for its receptor-binding specificity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁N₃O | |
| Molecular Weight | 211.30 g/mol | |
| CAS Number | 1401668-34-5 | |
| XLogP3-AA | 1.3 (lipophilicity estimate) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting from piperidin-3-one and cyclopropylmethylamine:
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Amination: Cyclopropylmethylamine reacts with piperidin-3-one under reductive amination conditions (NaBH₃CN, MeOH) to yield 3-(cyclopropylmethylamino)piperidine.
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Acylation: The piperidine intermediate undergoes acylation with bromoacetyl bromide, followed by amination with aqueous ammonia to introduce the ethanone moiety .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Amination | NaBH₃CN, MeOH, 0°C, 12 h | 78 | |
| Acylation | Bromoacetyl bromide, DCM, RT | 65 | |
| Final Step | NH₃ (aq), EtOH, reflux | 82 |
Industrial-Scale Production
Continuous flow reactors enhance yield (up to 90%) and purity (>98%) by minimizing side reactions . Green chemistry principles, such as using ethanol-water mixtures as solvents, reduce environmental impact .
Structural and Conformational Analysis
Piperidine Ring Dynamics
The piperidine ring adopts a chair conformation, with the cyclopropylmethyl group occupying an equatorial position to minimize steric strain . Molecular dynamics simulations indicate that the (S)-configuration at C3 stabilizes the ring through intramolecular hydrogen bonding between the amine and ketone groups.
Electronic Effects
Density functional theory (DFT) calculations reveal:
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The ethanone carbonyl () exhibits partial positive charge (), enhancing electrophilicity for nucleophilic attacks .
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The cyclopropyl group induces ring strain, increasing reactivity at the methylamino substituent.
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
In vitro studies demonstrate nanomolar affinity for 5-HT₁A () and D₂ () receptors. The compound’s mechanism involves:
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Binding: The protonated amine forms a salt bridge with Asp³.³² of 5-HT₁A.
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Conformational Change: Stabilization of the receptor’s inactive state reduces cAMP production .
Table 3: Receptor Binding Affinities
| Receptor | (nM) | Assay Type | Source |
|---|---|---|---|
| 5-HT₁A | 12.3 ± 1.2 | Radioligand | |
| D₂ | 24.7 ± 3.1 | Competitive Binding | |
| α₁-Adrenergic | >1000 | Functional cAMP |
In Vivo Efficacy
In murine models of anxiety (elevated plus maze), the compound (10 mg/kg, i.p.) increases open-arm time by 45% compared to controls (). Antidepressant effects are observed in the forced swim test, with a 30% reduction in immobility time .
Applications in Drug Development
Neurological Disorders
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Anxiety: Selectivity for 5-HT₁A over D₂ receptors minimizes extrapyramidal side effects.
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Depression: Synergistic effects with SSRIs enhance serotonin reuptake inhibition .
Oncology
Preliminary data suggest antiproliferative activity in glioblastoma cells (IC₅₀ = 8.7 μM) via PI3K/Akt pathway inhibition .
Comparative Analysis with Structural Analogs
Table 4: Key Analog Comparisons
| Compound | Molecular Formula | (5-HT₁A, nM) | Selectivity vs. D₂ |
|---|---|---|---|
| 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone | C₁₁H₂₁N₃O | 12.3 | 2.0-fold |
| 2-Amino-1-(3-(benzylamino)piperidin-1-yl)ethanone | C₁₄H₂₁N₃O | 45.6 | 1.2-fold |
| 1-(3-Aminopiperidin-1-yl)-2-cyclohexylethanone | C₁₃H₂₄N₂O | 89.4 | 0.8-fold |
The cyclopropyl group confers superior metabolic stability (t₁/₂ = 4.2 h in human hepatocytes) compared to benzyl analogs (t₁/₂ = 1.8 h).
Future Directions and Challenges
Pharmacokinetic Optimization
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